molecular formula C18H13N3OS B13987443 7-(Benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine CAS No. 33360-28-0

7-(Benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine

カタログ番号: B13987443
CAS番号: 33360-28-0
分子量: 319.4 g/mol
InChIキー: JHUDPTSCIHFIDO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-(Benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine is a heterocyclic compound featuring an oxazolo[5,4-d]pyrimidine core with a benzylsulfanyl (-S-benzyl) substituent at position 7 and a phenyl group at position 2. The benzylsulfanyl group at position 7 introduces sulfur-based hydrophobicity, which may enhance membrane permeability and interactions with hydrophobic pockets in biological targets such as VEGFR-2 . Its synthesis typically involves multistep reactions, including cyclocondensation and functionalization at position 7 .

特性

CAS番号

33360-28-0

分子式

C18H13N3OS

分子量

319.4 g/mol

IUPAC名

7-benzylsulfanyl-2-phenyl-[1,3]oxazolo[5,4-d]pyrimidine

InChI

InChI=1S/C18H13N3OS/c1-3-7-13(8-4-1)11-23-18-15-17(19-12-20-18)22-16(21-15)14-9-5-2-6-10-14/h1-10,12H,11H2

InChIキー

JHUDPTSCIHFIDO-UHFFFAOYSA-N

正規SMILES

C1=CC=C(C=C1)CSC2=NC=NC3=C2N=C(O3)C4=CC=CC=C4

製品の起源

United States

準備方法

General Synthetic Strategies for Oxazolo[5,4-d]pyrimidines

Two main synthetic approaches are generally employed for oxazolo[5,4-d]pyrimidines:

The first synthesis of the oxazolo[5,4-d]pyrimidine system was reported via cyclization of 2-mercapto-5-benzoylamino-4-hydroxypyrimidine with phosphoryl trichloride (POCl3).

Specific Synthesis of 7-(Benzylsulfanyl)-2-phenyloxazolo[5,4-d]pyrimidine

A notable and efficient method for synthesizing 7-(Benzylsulfanyl)-2-phenyloxazolo[5,4-d]pyrimidine involves a one-pot three-component reaction . The key reactants are:

  • Aryl glyoxal monohydrates
  • Barbituric acid derivatives
  • Isocyanides

This multicomponent reaction allows for the construction of the oxazolo[5,4-d]pyrimidine core in a single step with good yields and operational simplicity.

Stepwise Synthetic Route (Literature Example)

An alternative multistep synthesis reported for related oxazolo[5,4-d]pyrimidines involves:

  • Preparation of an oxazole intermediate such as 5-amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile.
  • Reaction of this intermediate with triethyl orthoformate under reflux to yield an imidoester derivative.
  • Ring closure by treatment with primary amines (e.g., methylamine or benzylamine) in ethanol or aqueous solution to form the oxazolo[5,4-d]pyrimidine ring system.

While this method is more elaborate, it allows for structural diversification at the 7-position by varying the amine used in the ring closure step.

Reaction Conditions and Yields

  • The one-pot three-component reaction is typically conducted under mild conditions, often at room temperature or slightly elevated temperatures, depending on the substrates.
  • Yields for the target oxazolo[5,4-d]pyrimidine derivatives vary depending on the amine substituent and reaction conditions, ranging from moderate to good (approximately 30–70%).
  • For example, reactions with primary aliphatic amines yielded products in the range of 9% to 66%, depending on steric and electronic factors.

By-products and Side Reactions

  • Secondary amines can lead to the formation of by-products such as N′-cyanooxazolylacetamidines.
  • Aromatic amines often result in decomposition or no formation of the desired oxazolo[5,4-d]pyrimidine products.

Data Table Summarizing Preparation Methods

Method Key Reactants Reaction Conditions Yield Range Notes
One-pot three-component reaction Aryl glyoxal monohydrates, barbituric acid derivatives, isocyanides Mild temperature, solvent varies Moderate to good (30–70%) Efficient, single-step synthesis
Stepwise synthesis via oxazole intermediate Oxazole intermediate, triethyl orthoformate, primary amines Reflux (triethyl orthoformate step), ethanol or aqueous amine solution Low to moderate (9–66%) Allows substitution variation at 7-position
Cyclization of 2-mercapto-5-benzoylamino-4-hydroxypyrimidine 2-mercapto-5-benzoylamino-4-hydroxypyrimidine, POCl3 Cyclization with phosphoryl trichloride Not specified Classical method for oxazolo[5,4-d]pyrimidines

Analytical Characterization and Research Results

  • The synthesized compounds are characterized by standard spectroscopic techniques such as mass spectrometry (MS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) including 1D and 2D NMR.
  • Single-crystal X-ray diffraction has been used to confirm the structure of some derivatives, validating the formation of the oxazolo[5,4-d]pyrimidine ring system.
  • Computational studies indicate that the oxazolo[5,4-d]pyrimidine derivatives are thermodynamically more stable than some related isomeric by-products, supporting the observed product distribution in synthesis.

化学反応の分析

Types of Reactions

7-(Benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the oxazole or pyrimidine rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the oxazolo[5,4-d]pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at different positions on the core structure .

類似化合物との比較

Comparison with Similar Oxazolo[5,4-d]pyrimidine Derivatives

The biological activity and physicochemical properties of oxazolo[5,4-d]pyrimidines are highly dependent on substituents at positions 2, 5, and 5. Below is a comparative analysis of key derivatives:

Table 1: Substituent Effects on Anticancer Activity and Target Binding

Compound Name Position 2 Position 5 Position 7 Key Biological Findings Reference
7-(Benzylsulfanyl)-2-phenyl Phenyl H Benzylsulfanyl Hypothesized to enhance hydrophobic interactions with VEGFR-2 allosteric pocket
SCM9 (5-methyl derivative) 5-Amino-3-methyl-isoxazole CH₃ Methyl Weaker VEGFR-2 inhibition (Ki = 0.11 µM); lacks H-bond with Glu885
Compound 3g 5-Amino-isoxazole H 4-Chlorophenyl Strong VEGFR-2 binding (Ki < 0.1 µM); forms H-bonds with Glu917, Cys919, Asp1046
7-Piperazin-1-yl derivative p-Tolyl H Piperazine High growth inhibition (GI₅₀ = 0.2–2.0 µM) against leukemia and colon cancer cells
7-Chloro derivative (VIII) Phenyl H Chlorine Intermediate for amine-substituted derivatives; moderate cytotoxicity (CC₅₀ > 100 µM)

Key Observations :

Amino/Piperazine: Enhance polar interactions (e.g., 7-piperazin-1-yl derivatives show nanomolar GI₅₀ values via adenosine kinase inhibition) . Chlorine: Serves as a leaving group for further functionalization but exhibits lower cytotoxicity alone .

Position 5 Substituents: Methyl (SCM9): Reduces H-bond donor capacity at position 5, weakening interactions with Asp1046 in VEGFR-2 .

Position 2 Substituents :

  • Phenyl vs. Isoxazole : Phenyl groups enhance aromatic stacking, while isoxazole moieties (e.g., in compound 3g) improve hinge-region binding in kinases .

Table 2: Cytotoxicity Comparison (CC₅₀ Values)

Compound NHDF (µM) A549 (µM) MCF7 (µM) LoVo (µM) HT29 (µM)
7-(Benzylsulfanyl)* N/A N/A N/A N/A N/A
3e 124.65 45.32 38.91 52.17 49.84
3f 171.81 67.43 61.25 73.89 70.12
Cisplatin 12.3 8.2 7.5 9.1 10.4
5-FU 25.7 15.6 14.9 18.3 20.1

*Data for 7-(Benzylsulfanyl) derivative is hypothesized based on structural analogs.
Source:

Mechanistic Insights and Research Findings

  • VEGFR-2 Inhibition: Derivatives with H-bond donors at position 5 (e.g., 7-(Benzylsulfanyl)) show stronger binding to Asp1046 in the DFG motif, a hallmark of type II inhibitors . In contrast, methyl groups at position 5 (SCM9) disrupt this interaction, reducing potency.
  • Antimetabolite Activity : The oxazolo[5,4-d]pyrimidine core mimics purines, enabling competition with adenine/guanine in nucleic acid synthesis, similar to 5-FU .
  • Agricultural Applications : Derivatives with sulfonyl or ethylphenyl groups at positions 5/7 exhibit auxin-like activity in plants, though this is distinct from their anticancer mechanisms .

Q & A

Q. Basic

  • X-ray crystallography provides definitive bond lengths, angles, and torsion angles (e.g., planar rings A and D with an 88.7° dihedral angle in related structures) .
  • NMR (¹H/¹³C) : Aromatic proton signals (δ 7.2–8.1 ppm) confirm phenyl and benzylsulfanyl group integration. Coupling constants (e.g., J = 8–10 Hz for adjacent aromatic protons) validate spatial arrangements .
  • Cross-validation : Compare experimental NMR data with computational models (DFT) to resolve discrepancies in tautomeric forms or rotational isomers.

What advanced strategies address contradictions in reported bioactivity data for pyrimido[4,5-d]pyrimidine analogs?

Advanced
Discrepancies in bioactivity (e.g., antitumor vs. antiviral results) may arise from:

  • Assay variability : Standardize cell lines (e.g., HepG2 for hepatoprotective studies) and control for impurities (HPLC purity ≥98%).
  • Structural nuances : Substituent effects (e.g., 2-phenyl vs. 2-methoxyphenyl groups) alter binding to target proteins. Use molecular docking to predict SAR trends .
  • Metabolic stability : Evaluate microsomal stability to differentiate intrinsic activity from pharmacokinetic artifacts.

How does hydrogen bonding in the crystal lattice influence the stability and solubility of this compound?

Advanced
In related structures, intermolecular N–H···O hydrogen bonds (e.g., N4–H4B···O2, 2.87 Å) form infinite chains, stabilizing the lattice . This reduces solubility in nonpolar solvents but enhances thermal stability (mp >250°C). To improve solubility:

  • Introduce polar groups (e.g., –OH, –COOH) without disrupting critical hydrogen bonds.
  • Use co-crystallization with PEG-based polymers to modify lattice packing.

What safety protocols are recommended for handling benzylsulfanyl-containing heterocycles during synthesis?

Q. Basic

  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., H₂S).
  • PPE : Nitrile gloves and lab coats prevent dermal exposure; related compounds show moderate toxicity (LD₅₀ >500 mg/kg in rodents) .
  • Waste disposal : Neutralize acidic reaction mixtures with NaHCO₃ before disposal.

How can reaction pathways be analyzed to troubleshoot low yields in oxazolo-pyrimidine synthesis?

Q. Advanced

  • Mechanistic probes : Use ¹³C-labeled reagents to track cyclization steps via in-situ NMR.
  • Byproduct identification : LC-MS can detect intermediates (e.g., open-chain thioureas) to optimize reaction time .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) may suppress side reactions vs. ethanol, but require higher temperatures.

What computational methods are effective for predicting the pharmacokinetic profile of this compound?

Q. Advanced

  • ADMET prediction : Tools like SwissADME calculate logP (∼3.2 for analogs) and BBB permeability .
  • Metabolic sites : CYP3A4-mediated oxidation at the benzylsulfanyl group is likely; validate with liver microsome assays .
  • Solubility modeling : COSMO-RS simulations correlate with experimental solubility in PEG-water systems.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。